molecular formula C13H10FN3O2 B11631705 (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate

Cat. No.: B11631705
M. Wt: 259.24 g/mol
InChI Key: RFTCPZUZRWVGDA-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate is an organic compound that features a pyridine ring and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate typically involves the reaction of 2-aminopyridine with 4-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate is unique due to the presence of both a pyridine ring and a fluorobenzoate moiety, which can impart distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C13H10FN3O2

Molecular Weight

259.24 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C13H10FN3O2/c14-10-6-4-9(5-7-10)13(18)19-17-12(15)11-3-1-2-8-16-11/h1-8H,(H2,15,17)

InChI Key

RFTCPZUZRWVGDA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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